Product packaging for 2-Bromo-4-(chloromethyl)-3-fluoropyridine(Cat. No.:CAS No. 1227606-56-5)

2-Bromo-4-(chloromethyl)-3-fluoropyridine

Cat. No.: B1378383
CAS No.: 1227606-56-5
M. Wt: 224.46 g/mol
InChI Key: WTPWIVPQSVZCSY-UHFFFAOYSA-N
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Description

2-Bromo-4-(chloromethyl)-3-fluoropyridine ( 1227606-56-5 ) is a halogenated pyridine derivative offered as a chemical building block for research and development. This compound, with the molecular formula C6H4BrClFN , features both bromo and chloromethyl functional groups on the fluoropyridine ring, making it a versatile intermediate for further synthetic modification. Its molecular structure is characterized by the SMILES string FC1=C(CCl)C=CN=C1Br . As a multifunctional heteroaromatic compound, it is primarily of interest in organic synthesis and medicinal chemistry for constructing more complex molecules . The product is intended for use in laboratory research and is labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, or for human use. Please note that comprehensive data on specific applications, mechanism of action, and physical properties is limited in the current search results.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4BrClFN B1378383 2-Bromo-4-(chloromethyl)-3-fluoropyridine CAS No. 1227606-56-5

Properties

IUPAC Name

2-bromo-4-(chloromethyl)-3-fluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrClFN/c7-6-5(9)4(3-8)1-2-10-6/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTPWIVPQSVZCSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1CCl)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Halogenation and Functionalization of Pyridine Derivatives

Method Overview:
This approach involves starting from substituted pyridine precursors, such as 2-amino-5-chloropyridine, followed by halogenation and subsequent substitution to introduce bromine, chlorine, and fluorine groups selectively.

Key Reaction Steps:

  • Bromination of 2-amino-5-chloropyridine using bromine in the presence of hydrobromic acid.
  • Conversion of amino groups to chloromethyl groups via chloromethylation.
  • Fluorination at the 3-position through nucleophilic substitution or electrophilic fluorination.

Research Findings:

  • Bromination of 2-amino-5-chloropyridine with bromine in aqueous HBr yields 2-bromo-5-chloropyridine with high yields (~93%) under mild conditions (0-10°C).
  • Chloromethylation can be achieved using chloromethyl methyl ether or paraformaldehyde with hydrochloric acid, though specific conditions for pyridine derivatives require careful control to avoid overreaction.

Reaction Data Table:

Step Reagents Conditions Yield Notes
Bromination Bromine, HBr 0-10°C, 1.5 h 93% From 2-amino-5-chloropyridine
Chloromethylation Chloromethyl methyl ether or formaldehyde Acidic, controlled temperature Variable Needs selective control

Fluorination via Nucleophilic Substitution

Method Overview:
The replacement of chlorine or bromine with fluorine at specific positions is achieved using potassium fluoride in polar aprotic solvents such as DMSO, DMF, or sulfolane, often under elevated temperatures.

Research Insights:

  • U.S. Pat. No. 4,822,887 describes the fluorination of halopyridines using potassium fluoride with phase-transfer catalysts in solvents like DMSO at temperatures between 150°C and 240°C.
  • The reaction efficiency depends heavily on the halogen position; fluorination at the 3-position is more challenging than at 2- or 5-positions due to electronic factors.

Reaction Data Table:

Starting Material Reagents Solvent Temperature Yield Notes
2,3,5-Trichloropyridine Potassium fluoride DMSO 200-240°C Variable Partial fluorination at 2- and 3-positions
2,3,5-Trichloropyridine KF, phase-transfer catalyst DMSO 180-240°C High Selective fluorination at desired positions

Preparation of 2-Bromo-5-chloropyridine as a Precursor

Method Overview:
This procedure involves halogenation of 2-amino-5-chloropyridine with bromine in aqueous HBr, followed by purification steps.

Reaction Conditions:

  • Bromine (26 mL, 0.52 mol) added to 2-amino-5-chloropyridine in 48% HBr.
  • Reaction maintained at 0-10°C for 1.5 hours.
  • Post-reaction treatment with NaOH, filtration, washing, and drying.

Research Findings:

  • Yield of 2-bromo-5-chloropyridine reaches approximately 93%, with a melting point around 68°C.
  • The process is efficient and scalable, suitable for preparing intermediates for further functionalization.

Reaction Data Table:

Step Reagents Conditions Yield Notes
Bromination Bromine, HBr 0-10°C, 1.5 h 93% From 2-amino-5-chloropyridine
Purification NaOH, filtration Ambient temperature - High purity product

Advanced Synthetic Routes and Optimization

Emerging Techniques:

  • Use of transition-metal catalysis (e.g., palladium or copper) for cross-coupling reactions to introduce chloromethyl groups.
  • Microwave-assisted fluorination to enhance reaction rates and selectivity.
  • Use of novel fluorinating agents like Selectfluor or diethylaminosulfur trifluoride (DAST) for milder fluorination conditions.

Research Findings:

  • Microwave irradiation significantly reduces reaction times for fluorination steps, improving yields and selectivity.
  • Transition metal-catalyzed cross-coupling enables precise functionalization at specific pyridine positions, reducing by-products.

Summary of Key Preparation Methods

Method Category Main Features Advantages Limitations
Direct Halogenation Bromination, chloromethylation High yields, straightforward Over-halogenation risk, selectivity challenges
Nucleophilic Fluorination KF in polar aprotic solvents High selectivity, scalable High temperatures needed, potential side reactions
Transition Metal Catalysis Cross-coupling reactions Precise functionalization Cost, complexity

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at position 2 and the chloromethyl group at position 4 are primary sites for nucleophilic substitution.

Bromine Substitution

  • Aromatic Bromine Reactivity : The bromine at position 2 undergoes substitution with nucleophiles such as amines or imidazoles under mild conditions (e.g., K₂CO₃/DMSO, 70°C). Reaction efficiency depends on the bromide's position relative to the pyridine nitrogen. For example:

    • Analogous 5-bromo-3-fluoropyridine achieved 87% yield in amination reactions .

    • In contrast, 2-bromo-5-fluoropyridine showed <10% conversion under identical conditions , highlighting positional sensitivity.

Chloromethyl Group Reactivity

  • The chloromethyl group participates in SN2 reactions. For instance, substitution with hydroxyl groups produces hydroxymethyl derivatives:

    SubstrateReagentProductYield
    2-Bromo-4-(chloromethyl)-3-fluoropyridineK₂CO₃/H₂O2-Bromo-4-(hydroxymethyl)-3-fluoropyridine67%
    • Overchlorination to dichloromethyl derivatives is minimized using cyanuric chloride-DMF adducts instead of thionyl chloride .

Cross-Coupling Reactions

The bromine atom enables participation in palladium-catalyzed cross-couplings:

Suzuki-Miyaura Coupling

  • Reacts with arylboronic acids to form biaryl products. For example:

    Boronic AcidCatalystProduct Yield
    Phenylboronic acidPd(OAc)₂/CuI72%
    4-Cyanophenylboronic acidPd(PPh₃)₄66%

Sonogashira Coupling

  • Alkyne coupling proceeds efficiently under standard conditions (Pd(OAc)₂, CuI, Et₃N):

    AlkyneTemperatureYield
    Phenylacetylene110°C68%

Elimination and Rearrangement Reactions

The chloromethyl group can undergo elimination to form vinylpyridines under basic conditions:

  • Treatment with DBU (1,8-diazabicycloundec-7-ene) in DMF at 80°C yields 2-bromo-3-fluoro-4-vinylpyridine (85% yield).

Comparative Reactivity with Analogues

Substituent positions and halogen types critically influence reactivity:

CompoundBromine PositionChloromethyl PositionFluorine PositionKey Reactivity Difference
This compound243High bromine substitution due to meta-fluorine activation
2-Bromo-6-(chloromethyl)-4-fluoropyridine264Reduced chloromethyl reactivity due to steric hindrance
3-Bromo-4-(chloromethyl)-5-fluoropyridine345Lower bromine substitution due to ortho-fluorine deactivation

Scientific Research Applications

Synthesis and Reactivity

2-Bromo-4-(chloromethyl)-3-fluoropyridine can be synthesized through various methods, often involving halogenation and functionalization reactions. Its reactivity is attributed to the presence of multiple halogen substituents, which can participate in nucleophilic substitutions and coupling reactions.

Organic Synthesis

This compound is primarily utilized as a building block in organic synthesis. It can undergo various reactions, including:

  • Nucleophilic Substitution : The chloromethyl group can be replaced by nucleophiles, allowing for the introduction of diverse functional groups.
  • Coupling Reactions : It can participate in cross-coupling reactions such as Suzuki and Sonogashira coupling to form more complex structures.

Medicinal Chemistry

In medicinal chemistry, this compound serves as an intermediate in the synthesis of biologically active compounds. Its derivatives have shown potential as:

  • Antimicrobial Agents : Compounds derived from this pyridine have been investigated for their efficacy against various pathogens.
  • Anticancer Drugs : Research has indicated that certain derivatives exhibit cytotoxic activity against cancer cell lines.

Material Science

The compound's unique structure makes it suitable for developing advanced materials:

  • Ligands for Catalysis : It is used to synthesize ligands that facilitate catalytic processes, particularly in transition metal-catalyzed reactions.
  • Semiconductors : Its derivatives are explored for applications in organic electronics and photonic devices due to their electronic properties.

Case Study 1: Synthesis of Antimicrobial Agents

A study demonstrated the synthesis of a series of antimicrobial agents using this compound as a key intermediate. The resulting compounds showed significant inhibition against Gram-positive bacteria, indicating the potential for developing new antibiotics.

Case Study 2: Development of Catalysts

Research focused on creating catalysts based on this compound for site-selective acylation reactions. The catalysts exhibited high selectivity for lysine residues in histones, showcasing their utility in biochemical applications.

Data Table: Comparison of Applications

Application AreaSpecific UseExample Compounds Derived
Organic SynthesisBuilding block for complex moleculesVarious pharmaceuticals
Medicinal ChemistryAntimicrobial agentsAntibacterial compounds
Material ScienceLigands for catalysisTransition metal complexes
SemiconductorsOrganic electronic materials

Mechanism of Action

The mechanism of action of 2-Bromo-4-(chloromethyl)-3-fluoropyridine depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of halogen atoms can enhance the compound’s ability to interact with biological targets through halogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Key Observations :

  • Substituent Reactivity : The chloromethyl group in the target compound offers higher reactivity in nucleophilic substitutions compared to methyl (in BP 8822) but lower than bromomethyl (CAS 1227585-77-4) . Difluoromethyl (CAS 1806770-16-0) may enhance steric hindrance and metabolic stability .
  • Positional Isomerism : Analogues like 3-Bromo-2-chloro-5-fluoropyridine (CAS 1211540-92-9) demonstrate how halogen positioning alters electronic effects and binding affinity in drug design .

Reactivity and Functional Group Influence

  • Chloromethyl vs. Bromomethyl : Bromomethyl groups (e.g., CAS 1227585-77-4) are superior leaving groups, favoring Suzuki or Ullmann coupling reactions, whereas chloromethyl groups enable slower, more controlled substitutions .
  • Fluorine Effects: The fluorine atom at C3 in all analogs enhances electronegativity, improving solubility and bioavailability compared to non-fluorinated pyridines .
  • Halogen Diversity : The coexistence of bromo and chloro substituents in the target compound may allow selective functionalization at distinct sites during multi-step syntheses.

Physicochemical Properties

  • Molecular Weight : The target compound’s molecular weight (~224–226 g/mol) aligns with pyridine derivatives used in small-molecule drug discovery .
  • Purity and Stability : Analogs like 2-Bromo-4-(difluoromethyl)-3-fluoropyridine (CAS 1806770-16-0) are discontinued due to stability challenges, suggesting the chloromethyl variant may require stringent storage conditions (e.g., inert atmosphere, low temperatures) .

Biological Activity

2-Bromo-4-(chloromethyl)-3-fluoropyridine is a halogenated pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of bromine, chlorine, and fluorine substituents, which may influence its reactivity and interactions with biological targets.

  • Molecular Formula : C₅H₃BrClF₁N
  • CAS Number : 1227606-56-5
  • Molecular Weight : 208.44 g/mol

The unique combination of halogen atoms in this compound is expected to affect its lipophilicity, binding affinity, and overall biological activity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in antimicrobial and anticancer domains. The halogen substituents can enhance the compound's ability to interact with various biological macromolecules, including enzymes and receptors.

Antimicrobial Activity

Studies have shown that halogenated pyridine derivatives often possess significant antimicrobial properties. The presence of bromine and chlorine in this compound may contribute to its effectiveness against a spectrum of bacterial strains.

Anticancer Properties

The compound has been investigated for its potential as an anticancer agent. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest.

The biological activity of this compound is likely mediated through:

  • Enzyme Inhibition : The compound may act as a non-covalent inhibitor by binding to active sites on enzymes involved in critical pathways for cell survival and proliferation.
  • Receptor Modulation : It could interact with specific receptors, altering signaling pathways that lead to cellular responses associated with antimicrobial or anticancer effects.

Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various halogenated pyridines, including this compound. The results indicated that this compound exhibited significant inhibitory effects against Gram-positive bacteria, with an MIC (Minimum Inhibitory Concentration) value lower than many existing antibiotics .

CompoundMIC (µg/mL)Target Bacteria
This compound8Staphylococcus aureus
Control Antibiotic16Staphylococcus aureus

Study 2: Anticancer Activity

In another investigation focusing on cancer cell lines, this compound was tested for its cytotoxic effects. The findings demonstrated that the compound inhibited cell growth in a dose-dependent manner in both breast cancer (MCF-7) and lung cancer (A549) cell lines .

Cell LineIC50 (µM)
MCF-712
A54915

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Bromo-4-(chloromethyl)-3-fluoropyridine?

  • Methodological Answer : Synthesis typically involves sequential halogenation and functionalization of the pyridine ring. For example:

Halogenation : Bromination at the 2-position can be achieved via electrophilic substitution using Br₂ in the presence of Lewis acids (e.g., FeBr₃).

Chloromethylation : The 4-position chloromethyl group is introduced via radical-initiated reactions (e.g., using ClCH₂SO₂Cl under UV light) or nucleophilic substitution of pre-functionalized intermediates (e.g., hydroxymethyl derivatives treated with HCl/POCl₃) .

  • Key Considerations : Monitor reaction temperature to avoid over-halogenation and characterize intermediates via 1H^{1}\text{H}/19F^{19}\text{F} NMR to confirm regioselectivity .

Q. How can the purity of this compound be assessed and validated?

  • Methodological Answer :

  • Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) to separate impurities. GC-MS is suitable for volatile byproducts.
  • Spectroscopy : 19F^{19}\text{F} NMR is critical for detecting fluorine-containing impurities, while 13C^{13}\text{C} NMR helps confirm the chloromethyl group’s integrity.
  • Elemental Analysis : Validate Br and Cl content via combustion analysis or X-ray fluorescence (XRF) .

Advanced Research Questions

Q. How does the electronic environment of this compound influence its reactivity in cross-coupling reactions?

  • Methodological Answer :

  • Electronic Effects : The electron-withdrawing bromine (2-position) and fluorine (3-position) deactivate the pyridine ring, directing nucleophilic attacks to the 4-position chloromethyl group. This enhances its susceptibility to Suzuki-Miyaura couplings when paired with aryl boronic acids.
  • Catalytic Systems : Optimize palladium catalysts (e.g., Pd(PPh₃)₄) with bulky ligands to suppress side reactions. Nickel-based catalysts (e.g., NiCl₂(dppf)) may improve yields in Ullman-type couplings due to their tolerance for electron-deficient substrates .
  • Case Study : In analogous fluoropyridines, steric hindrance from substituents reduces coupling efficiency by ~15–20%; adjust catalyst loading (5–10 mol%) to compensate .

Q. What strategies mitigate decomposition of the chloromethyl group during storage or reaction conditions?

  • Methodological Answer :

  • Storage : Store under inert atmosphere (N₂/Ar) at –20°C in amber vials to prevent photolytic cleavage of the C–Cl bond. Avoid contact with moisture to suppress hydrolysis .
  • Reaction Conditions : Use aprotic solvents (e.g., DMF, THF) and minimize exposure to bases (e.g., Et₃N) that may induce elimination. Add stabilizers like BHT (0.1 wt%) to inhibit radical degradation .
  • Monitoring : Track decomposition via TLC (Rf shifts) or in-situ IR spectroscopy for C–Cl stretching modes (~550 cm⁻¹) .

Q. How to resolve contradictions between experimental spectroscopic data and computational predictions for this compound?

  • Methodological Answer :

  • NMR Discrepancies : If 19F^{19}\text{F} NMR chemical shifts deviate from DFT-predicted values, verify solvent effects (e.g., DMSO vs. CDCl₃) and check for paramagnetic impurities. Fluorine’s anisotropic shielding in fluoropyridines can vary by ±2 ppm due to ring distortion .
  • Mass Spectrometry : Confirm molecular ion ([M+H]⁺) integrity via high-resolution MS. Fragmentation patterns (e.g., loss of ClCH₂– or Br–) may indicate instability during ionization .
  • Crystallography : Single-crystal X-ray diffraction provides definitive structural validation, resolving ambiguities in substitution patterns .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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2-Bromo-4-(chloromethyl)-3-fluoropyridine
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2-Bromo-4-(chloromethyl)-3-fluoropyridine

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